Bienvenue dans la boutique en ligne BenchChem!

6-Methylpteridine-2,4-diamine

Antifolate synthesis Methotrexate manufacturing Regioselective bromination

6-Methylpteridine-2,4-diamine (CAS 708-74-7; synonyms: 2,4-diamino-6-methylpteridine, NSC is a 6-methyl-substituted pteridine-2,4-diamine derivative with molecular formula C7H8N6 and molecular weight 176.18 g/mol. This compound serves dual critical roles in pharmaceutical quality control and synthesis: it is an identified impurity in both methotrexate and pralatrexate drug substances, and it functions as the direct synthetic precursor to methotrexate via bromomethylation at the 6-position.

Molecular Formula C7H8N6
Molecular Weight 176.18 g/mol
CAS No. 708-74-7
Cat. No. B187981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpteridine-2,4-diamine
CAS708-74-7
Molecular FormulaC7H8N6
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=N1)C(=NC(=N2)N)N
InChIInChI=1S/C7H8N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H,1H3,(H4,8,9,10,12,13)
InChIKeyMFNAKLLYSPINFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpteridine-2,4-diamine (CAS 708-74-7): Procurement-Grade Reference Standard and Synthetic Intermediate for Antifolate APIs


6-Methylpteridine-2,4-diamine (CAS 708-74-7; synonyms: 2,4-diamino-6-methylpteridine, NSC 79658) is a 6-methyl-substituted pteridine-2,4-diamine derivative with molecular formula C7H8N6 and molecular weight 176.18 g/mol [1]. This compound serves dual critical roles in pharmaceutical quality control and synthesis: it is an identified impurity in both methotrexate and pralatrexate drug substances, and it functions as the direct synthetic precursor to methotrexate via bromomethylation at the 6-position [2][3]. Its structural identity—specifically the methyl substituent at position 6 rather than position 7—is the decisive feature that determines its utility in both analytical reference standard applications and as a synthetic building block for antifolate active pharmaceutical ingredients [4].

Why Generic Substitution Fails for 6-Methylpteridine-2,4-diamine (CAS 708-74-7) in Regulated Pharmaceutical Workflows


Substitution of 6-methylpteridine-2,4-diamine with its positional isomer 7-methylpteridine-2,4-diamine (CAS 4215-07-0) or with the unsubstituted pteridine-2,4-diamine scaffold (CAS 1127-93-1) is not permissible in regulated analytical and synthetic contexts. The 6-methyl substitution pattern is mechanistically required for the bromomethylation step that generates 6-(bromomethyl)-2,4-diaminopteridine, the key electrophilic intermediate in methotrexate and pralatrexate synthesis; the 7-methyl isomer cannot undergo this transformation at the correct position [1]. Furthermore, as a pharmacopeial impurity reference standard, this compound must match the exact retention time, UV absorption profile, and mass spectrometric signature of the authentic impurity detected in methotrexate dosage forms at levels ranging from 0.1% to 4.8% of UV-absorbing material [2]. Interchanging with the 6-hydroxymethyl analog (CAS 73978-45-7) or the 7-methyl isomer would invalidate method specificity, compromise ANDA regulatory submissions, and introduce systematic error into impurity profiling workflows [3].

6-Methylpteridine-2,4-diamine (CAS 708-74-7): Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


Regiochemical Specificity: 6-Methyl Substitution Is the Exclusive Precursor for Methotrexate Bromomethylation vs. the 7-Methyl Isomer

The 6-methyl substitution position is mechanistically essential for generating the key synthetic intermediate 6-(bromomethyl)-2,4-diaminopteridine, which couples with p-(N-methyl)-aminobenzoyl-L-glutamic acid to form methotrexate [1]. In the Ellard patent process, 2,4-diamino-6-methylpteridine is treated with bromine (0.3–1.0 mL Br2 per 1.0 g substrate) at reflux temperature in a reaction medium of water, 60% HBr, glacial acetic acid, or trifluoroacetic acid to effect selective bromomethylation at the 6-methyl group [1]. The 7-methyl positional isomer (CAS 4215-07-0) bears the methyl group on the pyrazine ring at position 7 and cannot undergo this transformation to yield the correct coupling partner; use of the 7-isomer would produce a regioisomeric product that fails to generate authentic methotrexate [2]. Synthetic routes that produce mixtures of 6- and 7-alkylpteridines must therefore employ the regioselective cyclocondensation of 2,4,5,6-tetraaminopyrimidine with N-acetyl-α-aminopropionaldehyde in the presence of Et3N, which yields 2,4-diamino-6-methylpteridine as the predominant product [3].

Antifolate synthesis Methotrexate manufacturing Regioselective bromination

Quantified Impurity Burden: 6-Methylpteridine-2,4-diamine Detected at 0.1%–4.8% in Commercial Parenteral Methotrexate Dosage Forms

In a definitive analytical study of eleven commercial lots of parenteral methotrexate from two manufacturers, 2,4-diamino-6-methylpteridine was explicitly isolated, identified, and quantified as one of the principal impurities alongside 2,4-diamino-6-bromomethylpteridine, p-methylaminobenzoic acid, 4-amino-10-methylpteroic acid, and N10-methylpteroylglutamic acid [1]. The individual impurities varied from 0.1% to 4.8% of the total ultraviolet-absorbing material eluting from the DEAE-cellulose HPLC column, and the mean purity of the methotrexate drug substance across lots was 93.4% ± 2.1% (SD) [1]. This quantification establishes 6-methylpteridine-2,4-diamine not as a trace contaminant but as a significant, batch-variable impurity that must be systematically controlled. In contrast, the 7-methyl positional isomer and the 6-hydroxymethyl analog represent distinct impurity species with different retention characteristics; they cannot substitute for the 6-methyl compound as a reference standard in this validated impurity method [1][2].

Pharmaceutical impurity profiling Methotrexate quality control HPLC-UV quantification

Enzymatic Oxidation Specificity: 6-Methylpteridine-2,4-diamine Is a Substrate for Rabbit Liver Aldehyde Oxidase but Not Rat Liver Xanthine Oxidase—Differentiating Metabolic Fate from Other Pteridines

In a comparative substrate-specificity study, rabbit liver aldehyde oxidase—but not rat liver xanthine oxidase—catalyzed the oxidation at position 7 of 2,4-diaminopteridine and both its 6-methyl and 6-hydroxymethyl derivatives [1]. This enzyme-specific oxidation pattern was contrasted with the behavior of 2-amino-4-methylpteridine, which was oxidized at position 7 by aldehyde oxidase but was not an effective substrate for xanthine oxidase, and with 2-hydroxypteridine and 7-hydroxypteridine, which were not oxidized to a detectable extent by aldehyde oxidase [1]. All xanthine oxidase-mediated oxidations were strongly inhibited by allopurinol, while all aldehyde oxidase-mediated oxidations were inhibited by menadione (2-methyl-1,4-naphthoquinone), providing orthogonal pharmacological validation of the enzyme-specific oxidation assignment [1]. For the unsubstituted pteridine-2,4-diamine scaffold, both 2-aminopteridine and 4-aminopteridine were oxidized to their corresponding 7-hydroxy derivatives in the aldehyde oxidase system, whereas the 6-methyl derivative retains the same positional oxidation susceptibility (position 7) but introduces the methyl substituent as a steric and electronic modifier at the adjacent 6-position [1].

Drug metabolism Aldehyde oxidase Xanthine oxidase Pteridine oxidation Metabolic stability

Validated HPLC Derivatization Reporter: 6-Methylpteridine-2,4-diamine as the Fluorescent Derivative of Methotrexate with a Limit of Quantitation of 1.25 ng

6-Methylpteridine-2,4-diamine is the specific fluorescent derivative generated by reductive cleavage of the C9–N10 bond of methotrexate using sodium hydrosulfite, enabling highly sensitive quantification by reversed-phase HPLC with fluorescence detection [1]. In a validated bioanalytical method, the limit of quantitation (LoQ) for methotrexate—measured as the derived 2,4-diamino-6-methylpteridine—was 1.25 ng in rat plasma, mouse plasma, and mouse plasma ultrafiltrate, corresponding to a concentration of 25 ng/mL for a 50 μL sample [1]. The LoQ in rat plasma ultrafiltrate was 2.5 ng (50 ng/mL for a 50 μL sample), and the method demonstrated accuracy within 10% of theoretical values for quality control samples [1]. A separate study using this derivatization approach for nanoparticle-conjugated methotrexate employed fluorescence detection at excitation-emission wavelengths of 367 nm and 463 nm [2]. Unlike the 6-hydroxymethyl analog or the 7-methyl isomer, only the authentic 6-methylpteridine-2,4-diamine matches the retention time and fluorescence signature of the methotrexate-derived product, making it the sole acceptable reference standard for calibrating these assays [1][2].

Bioanalytical method validation HPLC-FLD Methotrexate pharmacokinetics Pre-column derivatization

Physicochemical Property Differentiation: Melting Point >300°C and Density 1.502 g/cm³ Distinguish the 6-Methyl Derivative from the Unsubstituted Pteridine-2,4-diamine Scaffold

The 6-methyl substitution produces measurable shifts in key physicochemical properties relative to the unsubstituted pteridine-2,4-diamine scaffold (CAS 1127-93-1). The 6-methyl derivative exhibits a melting point >300°C and a predicted boiling point of 479.5°C at 760 mmHg, compared with 507.4°C for the unsubstituted scaffold—a decrease of approximately 28°C attributable to the methyl substituent . Density decreases from 1.605 g/cm³ (unsubstituted) to 1.502 g/cm³ (6-methyl), and the refractive index drops from 1.844 to 1.791 . The computed XLogP3-AA value is -0.5 for both the 6-methyl and 7-methyl isomers, but the experimentally reported LogP for the 6-methyl compound is 1.055 (data from supplier specifications), indicating that the methyl substitution modestly increases lipophilicity relative to the unsubstituted scaffold . These property differences, though modest, are analytically exploitable for identity confirmation and purity assessment using differential scanning calorimetry (DSC), refractive index measurement, and chromatographic retention behavior.

Physicochemical characterization Polymorph screening Pre-formulation Reference standard qualification

Radiation Sensitization of Escherichia coli: 6-Methylpteridine-2,4-diamine as a Folic Acid Antagonist Radiosensitizer Alongside Amethopterin and Aminopterin

In a foundational study on modification of radiation damage, 2,4-diamino-6-methylpteridine was demonstrated to sensitize Escherichia coli and other bacterial genera to the lethal action of ionizing irradiation, alongside the established antifolates amethopterin (methotrexate) and aminopterin [1]. The study established four key mechanistic parameters: (i) the compound must be present during the irradiation period for maximal sensitization to be observed; (ii) the sensitizing effect can be nullified by cysteine or cysteamine, implicating a free-radical-mediated mechanism; (iii) the sensitizing effect occurs across diverse bacterial genera; and (iv) folic acid itself neither sensitizes bacteria to irradiation nor prevents the sensitization caused by these antifolic agents [1]. This radiosensitization property distinguishes the 2,4-diamino substitution pattern from the 4-oxo pteridine analogs (e.g., 6-methylpterin, CAS 708-75-8), which were not reported to exhibit comparable radiosensitization in this study and lack the 2,4-diamino pharmacophore required for dihydrofolate reductase (DHFR) interaction [1].

Radiosensitization Folic acid antagonist Escherichia coli Radiation biology

6-Methylpteridine-2,4-diamine (CAS 708-74-7): Validated Application Scenarios for Procurement Decision-Making


Methotrexate ANDA Impurity Reference Standard for HPLC-UV Method Validation and Quality Control Release Testing

In ANDA submissions for generic methotrexate drug products, 6-methylpteridine-2,4-diamine must be included as a specified impurity reference standard in the impurity profile section. As documented by Hignite et al. (1978), this impurity is present at 0.1%–4.8% of UV-absorbing material across commercial parenteral methotrexate lots [1]. The compound must be sourced with ≥96.60% purity, supplied with comprehensive characterization data (NMR, HPLC, MS, IR, UV), and accompanied by a Certificate of Analysis (CoA) suitable for regulatory submission. Vendors such as SynZeal and Cleanchemlab supply the compound with pharmacopeial traceability claims against USP or EP standards for this exact purpose [2]. Procurement specifications should require lot-specific purity data, storage conditions (recommended 2–8°C), and documentation demonstrating freedom from the 7-methyl isomer, which is a distinct impurity (Methotrexate Impurity 5) requiring separate quantification .

Synthetic Intermediate for Methotrexate API Manufacturing via Bromomethylation Route

6-Methylpteridine-2,4-diamine serves as the starting material for the Ellard process bromomethylation step, where 0.3–1.0 mL of bromine per 1.0 g of substrate is used at reflux temperature in aqueous HBr/glacial acetic acid or trifluoroacetic acid medium to generate 6-(bromomethyl)-2,4-diaminopteridine [1]. This intermediate then couples with p-(N-methyl)-aminobenzoyl-L-glutamic acid to form methotrexate [1]. For API manufacturing procurement, the compound must meet stringent identity specifications (CAS 708-74-7 confirmed by InChIKey MFNAKLLYSPINFZ-UHFFFAOYSA-N), with particular attention to the absence of the 7-methyl isomer (InChIKey CECXILQSXHHKTG-UHFFFAOYSA-N), which would generate a regioisomeric bromomethylated impurity. Technical-grade material (purity ≥97%) is available from multiple suppliers including Bidepharm and ChemicalBook-listed vendors, with batch quantities from 1 g to 1 kg [2]. The synthetic utility of this compound is specifically tied to the 6-methyl substitution pattern; the 6-hydroxymethyl analog (formed when oxygenation is used instead of air aeration during synthesis) is an unwanted byproduct whose formation is minimized by controlling reaction atmosphere and pH .

Bioanalytical Reference Standard for Methotrexate HPLC-FLD Pharmacokinetic Assays

In bioanalytical laboratories quantifying methotrexate in plasma for pharmacokinetic or bioequivalence studies, authentic 6-methylpteridine-2,4-diamine is required as the external calibration standard for the pre-column sodium hydrosulfite derivatization HPLC-fluorescence method [1]. The validated LoQ of 1.25 ng (25 ng/mL from a 50 μL plasma sample) supports sensitive pharmacokinetic profiling in rodent models [1]. The compound should be procured as a high-purity reference standard (≥98%) with fluorescence excitation-emission maxima at 367/463 nm confirmed [2]. Critically, only the authentic 6-methyl compound matches the retention time and fluorescence signature of the derivatized methotrexate product; neither the 7-methyl isomer nor the 6-hydroxymethyl analog can substitute without invalidating method accuracy [1].

Aldehyde Oxidase Substrate Probe for In Vitro Drug Metabolism and Enzyme Phenotyping Studies

6-Methylpteridine-2,4-diamine can serve as a selective substrate probe for rabbit liver aldehyde oxidase activity in enzyme phenotyping assays, based on the finding that it is oxidized at position 7 by aldehyde oxidase but is not a substrate for rat liver xanthine oxidase [1]. This enzyme-specific metabolic fate contrasts with dual-substrate pteridines and with compounds exclusively metabolized by xanthine oxidase. For DMPK laboratories, the compound should be procured at analytical purity (≥97%) and used in oxidation assays with appropriate enzyme-specific inhibitor controls: allopurinol to confirm absence of xanthine oxidase contribution and menadione to confirm aldehyde oxidase dependence [1]. The oxidation can be monitored by tracking concomitant reduction of cytochrome c, providing a convenient spectrophotometric readout [1]. This application exploits a property that is shared with the unsubstituted 2,4-diaminopteridine scaffold (also an aldehyde oxidase substrate) but is absent in 2-hydroxypteridine and 7-hydroxypteridine analogs, which are not oxidized to detectable extents by aldehyde oxidase [1].

Quote Request

Request a Quote for 6-Methylpteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.